molecular formula C18H23ClN2O6 B13750603 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate CAS No. 57462-90-5

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate

Cat. No.: B13750603
CAS No.: 57462-90-5
M. Wt: 398.8 g/mol
InChI Key: AAVUTVAWYYKIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazinone core, which is a fused heterocyclic system containing both nitrogen and oxygen atoms. The addition of chloro, methyl, and pyrrolidinyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Methyl Groups: These groups can be introduced via halogenation and alkylation reactions, respectively.

    Attachment of the Pyrrolidinyl Group: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine.

    Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting processes such as cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    4H-1,4-Benzoxazin-3-one: The parent compound without the chloro, methyl, and pyrrolidinyl groups.

    6-Chloro-4H-1,4-Benzoxazin-3-one: A similar compound with only the chloro group.

    2-Methyl-4H-1,4-Benzoxazin-3-one: A similar compound with only the methyl group.

Uniqueness

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the pyrrolidinyl group, in particular, may enhance its biological activity and specificity.

Properties

CAS No.

57462-90-5

Molecular Formula

C18H23ClN2O6

Molecular Weight

398.8 g/mol

IUPAC Name

6-chloro-2-methyl-4-(2-pyrrolidin-1-ium-1-ylpropyl)-1,4-benzoxazin-3-one;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C16H21ClN2O2.C2H2O4/c1-11(18-7-3-4-8-18)10-19-14-9-13(17)5-6-15(14)21-12(2)16(19)20;3-1(4)2(5)6/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

AAVUTVAWYYKIJW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(C)[NH+]3CCCC3.C(=O)(C(=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.